molecular formula C20H11F B1211091 6-Fluorobenzo(a)pyrene CAS No. 59417-86-6

6-Fluorobenzo(a)pyrene

Cat. No.: B1211091
CAS No.: 59417-86-6
M. Wt: 270.3 g/mol
InChI Key: WELROXOUKNZNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluorobenzo(a)pyrene (6-FBP) is a fluorinated analogue of the well-known carcinogen Benzo[a]pyrene (BaP), specifically engineered as a molecular probe to investigate the mechanism of aromatic hydrocarbon carcinogenesis and metabolism . Its primary research value lies in elucidating the role of one-electron oxidation versus monooxygenation pathways in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) . The fluorine atom at the C-6 position serves as a strategic label; studies have demonstrated that the formation of BP 1,6-dione and BP 3,6-dione from related fluoro derivatives can only occur via the removal of the fluoride ion following one-electron oxidation, providing critical evidence for this activation mechanism . This compound is synthesized via the direct fluorination of Benzo[a]pyrene using xenon difluoride, offering a direct route to this halogenated carcinogen . In toxicological studies, this compound has shown moderate tumor-initiating activity on mouse skin and carcinogenicity in the rat mammary gland, in contrast to chloro or bromo substitutions at the same position, which significantly reduce or eliminate activity. This unique biological profile underscores its utility as a tool for studying structure-activity relationships and the metabolic pathways that lead to DNA binding and tumor initiation . Researchers utilize 6-FBP as a critical probe in studies involving rat liver microsomes, computational chemistry calculations of charge densities, and investigations into cytochrome P450-catalyzed oxygen transfer . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

59417-86-6

Molecular Formula

C20H11F

Molecular Weight

270.3 g/mol

IUPAC Name

6-fluorobenzo[a]pyrene

InChI

InChI=1S/C20H11F/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H

InChI Key

WELROXOUKNZNRH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=CC=CC(=C54)C=C3

Other CAS No.

59417-86-6

Synonyms

6-fluorobenzo(a)pyrene

Origin of Product

United States

Scientific Research Applications

Tumorigenicity Studies

Research comparing the tumorigenic activities of benzo(a)pyrene and 6-fluorobenzo(a)pyrene has shown that the fluorinated derivative exhibits reduced tumorigenicity. In studies involving Swiss Webster mice, 6-F-BP demonstrated about half the activity of benzo(a)pyrene in inducing skin papillomas and lung adenomas. Specifically, it was noted that while both compounds initiated similar types of tumors, the presence of fluorine significantly diminished the potency of 6-F-BP as a carcinogen .

Table 1: Tumorigenic Activity Comparison

CompoundTumor TypeMouse StrainActivity Level (relative to BP)
Benzo(a)pyreneSkin PapillomasCD-1100%
This compoundSkin PapillomasCD-150%
Benzo(a)pyreneLung AdenomasSwiss Webster100%
This compoundLung AdenomasSwiss Webster50%

DNA Interaction Studies

The interaction of this compound with DNA has been investigated to understand its mechanism of action as a potential carcinogen. Studies utilizing 32P^{32}P-postlabeling techniques have identified specific DNA adducts formed by 6-F-BP. These adducts are critical in elucidating how PAHs initiate cancer at the molecular level. The formation of these adducts is primarily through diolepoxide pathways, which differ from those associated with other derivatives like 6-methylbenzo(a)pyrene .

Table 2: DNA Adduct Formation

Activation MethodAdduct Yield (μmol/mol DNA-P)
Microsomes (with 6-F-BP)6.5
Microsomes (with Benzo(a)pyrene)15

Mechanistic Studies in Toxicology

The substitution of hydrogen with fluorine in benzo(a)pyrene has been utilized to explore mechanisms behind polycyclic aromatic hydrocarbon-induced toxicity. The research indicates that while fluorination decreases overall tumorigenic potential, it still allows for significant interactions with cellular macromolecules, which can lead to toxicological effects . This makes 6-F-BP a valuable compound for studying the structure-activity relationship in PAHs.

Environmental and Analytical Applications

In environmental chemistry, compounds like this compound are important for assessing pollution and human exposure risks related to PAHs. Its unique properties allow researchers to develop analytical methods for detecting PAHs in various environmental samples, contributing to studies on air quality and soil contamination.

Future Research Directions

Ongoing studies are focusing on:

  • Comparative Toxicology : Further research is needed to understand how structural modifications affect the biological activity of PAHs.
  • Mechanistic Insights : Investigating how DNA adducts influence gene expression and cellular responses.
  • Environmental Monitoring : Developing sensitive detection methods for halogenated PAHs in environmental matrices.

Comparison with Similar Compounds

Benzo(a)pyrene (BaP)

  • Structure : Unsubstituted PAH with five fused benzene rings.
  • Metabolism : Activated via cytochrome P450-mediated formation of diol epoxides (e.g., diol epoxide-2), which form DNA adducts .
  • Tumorigenicity : High activity in skin, lung, and subcutaneous models (e.g., 100% tumor incidence in Sencar mice at 400 nmol dose) .
  • Key Finding: The 6-position is critical for metabolic activation; substitution disrupts carcinogenicity .

6-Fluorobenzo[c]phenanthrene (6-F-BcPh)

  • Structure : Fluorine substitution at the 6-position of benzo[c]phenanthrene (four fused rings).
  • Metabolism: Increased formation of redox-active o-quinones compared to unsubstituted BcPh .
  • Tumorigenicity : Higher tumorigenicity than BcPh, contrasting with 6-F-BaP’s reduced activity .
  • Key Finding : Fluorination effects depend on PAH size and substitution position; 6-F-BcPh’s smaller structure permits alternative metabolic pathways .

6-Methylbenzo(a)pyrene (6-Me-BaP)

  • Structure : Methyl group at the 6-position of BaP.
  • Metabolism: Limited data, but methyl groups may sterically hinder epoxidation at adjacent positions (e.g., 4,5- or 7,8- double bonds) .
  • Tumorigenicity : Expected to be lower than BaP, similar to 6-F-BaP, but direct comparisons are lacking .

Dibenzopyrenes (e.g., Dibenzo[a,h]pyrene)

  • Structure : Larger PAHs with six fused rings.
  • Metabolism: Activated via radical cation intermediates, leading to quinone formation .
  • Tumorigenicity: Higher carcinogenicity (+4 on a scale of + to ++++) than BaP (+), despite similar ionization potentials (7.23–7.35 eV) .

Data Table: Comparative Analysis of PAHs

Compound Structure Metabolic Activation Pathway Tumorigenicity (Relative to BaP) Key Mechanism of Action
Benzo(a)pyrene (BaP) Unsubstituted Diol epoxide-2 formation 100% (reference) DNA adducts via diol epoxides
6-Fluorobenzo(a)pyrene Fluorine at 6-position Increased 7,8-dihydrodiol formation ~50% reduction in skin tumors Conformational changes in metabolites
6-F-BcPh Fluorine at 6-position Redox-active o-quinones Increased vs. BcPh Oxidative DNA damage
Dibenzo[a,h]pyrene Six fused rings Radical cation intermediates Higher (++++ carcinogenicity) Quinone-mediated DNA damage

Mechanistic Insights

Conformational Effects of Fluorination

The 6-fluoro substituent in 6-F-BaP induces pseudodiaxial conformations in 7,8-dihydrodiol metabolites, positioning hydroxyl groups perpendicular to the ring system. This steric arrangement reduces reactivity with DNA, unlike the pseudodiequatorial conformations of BaP metabolites that favor DNA adduct formation .

Electronic Effects on Metabolism

Fluorine’s electronegativity alters electron distribution in 6-F-BaP, shifting cytochrome P450-mediated oxidation to less carcinogenic metabolites (e.g., quinones instead of diol epoxides) . In contrast, 6-F-BcPh’s smaller structure allows efficient o-quinone formation, enhancing redox cycling and oxidative stress .

Species-Specific Tumorigenicity

6-F-BaP shows variable activity across models:

  • 50% lower skin papilloma initiation in CD-1 mice .
  • Similar lung adenoma induction in Swiss Webster mice .
  • Weak mutagenicity in Chinese hamster V79 cells .

Q & A

Basic Research Questions

Q. What are the established synthesis routes and characterization methods for 6-fluorobenzo(a)pyrene?

  • Methodological Answer : Synthesis typically involves electrophilic substitution using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for fluorine-19 detection, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm structural integrity. Purity is assessed via HPLC with UV detection, as impurities can skew toxicological results .

Q. What is the toxicity profile of this compound, and how does it compare to benzo(a)pyrene?

  • Methodological Answer : Acute toxicity (e.g., LD50) is determined using rodent models, while chronic carcinogenicity is assessed via long-term bioassays (e.g., subcutaneous injection in rats). Studies show a TDLo of 35 mg/kg in rats for tumor induction, with fluorine substitution altering metabolic activation pathways compared to benzo(a)pyrene. Toxicity data should be analyzed using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure study validity .

Q. Which analytical techniques are most reliable for detecting this compound in environmental or biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are preferred for sensitivity. For adduct detection in DNA, ³²P-postlabeling or accelerator mass spectrometry (AMS) is used. Quality control requires spiked recovery experiments and comparison with certified reference materials .

Advanced Research Questions

Q. How does the metabolic activation of this compound via radical cation formation influence its carcinogenicity?

  • Methodological Answer : Metabolic pathways are studied using rat liver microsomes or recombinant cytochrome P450 enzymes. Fluorine’s electron-withdrawing effect stabilizes radical cations, promoting one-electron oxidation and subsequent DNA adduct formation. Comparative studies with deuterated analogs can isolate kinetic isotope effects, as shown in Cavalieri et al. (1988) .

Q. What experimental models best replicate this compound-induced DNA adducts in humans?

  • Methodological Answer : In vitro models (e.g., human hepatocyte cultures) and in vivo models (e.g., transgenic rodents expressing human CYP1A1) are prioritized. Adduct mapping uses DNA hydrolysis followed by LC-MS/MS or immunoaffinity chromatography. Discrepancies between models require PICO(T) analysis (Population, Intervention, Comparison, Outcome, Time) to optimize translational relevance .

Q. How do structural modifications, such as fluorine substitution, alter the genotoxic potency of benzo(a)pyrene derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare adduct levels and mutagenicity in Ames tests with TA98 and TA100 strains. Fluorine’s impact on redox potential is quantified via cyclic voltammetry. Meta-analyses of existing data (e.g., IARC monographs) highlight mechanistic differences in metabolic activation .

Q. What factors explain contradictory results between in vitro and in vivo studies on this compound toxicity?

  • Methodological Answer : Discrepancies often arise from differences in metabolic competence (e.g., lack of phase II enzymes in vitro). Integrated PEO (Population, Exposure, Outcome) frameworks control for variables like bioavailability and tissue-specific metabolism. Co-culture systems with hepatocytes and target cells improve in vitro predictability .

Q. How does fluorine substitution affect the environmental persistence and ecotoxicological impact of this compound?

  • Methodological Answer : Environmental fate is assessed using OECD Guideline 307 (soil degradation) and EPI Suite modeling for bioaccumulation. Ecotoxicity tests on Daphnia magna and zebrafish embryos evaluate acute/chronic effects. Fluorine’s hydrophobicity (log Kow ~6.2) increases bioaccumulation potential compared to non-halogenated PAHs .

Q. What systematic review frameworks are optimal for synthesizing evidence on this compound’s carcinogenic mechanisms?

  • Methodological Answer : PRISMA guidelines ensure reproducible literature screening. Data extraction prioritizes studies using the PECO framework (Population, Exposure, Comparator, Outcome). Meta-regression analyzes dose-response relationships, while SYRINA assesses evidence integration across experimental models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.